

Application Notes and Protocols: BCRP Inhibition Assay Using Tryprostatin A

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Compound of Interest

Compound Name: Tryprostatin A

Cat. No.: B161231

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Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer.[1][2] BCRP is an efflux pump that actively transports a wide range of substrates out of cells, thereby limiting their intracellular concentration and therapeutic efficacy.[3] Its expression in key physiological barriers such as the intestine, liver, kidney, and the blood-brain barrier makes it a critical determinant of drug absorption, distribution, and elimination.[4] [5] Inhibition of BCRP can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs.[4] Therefore, assessing the inhibitory potential of new chemical entities on BCRP is a key recommendation from regulatory agencies like the FDA and EMA.[4]

Tryprostatin A, a fungal secondary metabolite, has been identified as a potent inhibitor of BCRP.[6][7] It has been shown to reverse BCRP-mediated multidrug resistance, making it a valuable tool for in vitro studies of BCRP function and for use as a positive control in BCRP inhibition assays.[6][8] At concentrations between 10-50 microM, **Tryprostatin A** has been demonstrated to reverse the mitoxantrone-resistant phenotype in various cancer cell lines.[6][9]

This document provides a detailed protocol for a cell-based BCRP inhibition assay using **Tryprostatin A** as a reference inhibitor. The assay utilizes a fluorescent probe substrate to measure the activity of the BCRP transporter in cells overexpressing the protein.

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on the BCRP-mediated efflux of a fluorescent probe substrate from cells. In cells overexpressing BCRP, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. When a BCRP inhibitor, such as **Tryprostatin A**, is present, the efflux is blocked, leading to an accumulation of the fluorescent substrate inside the cells and a corresponding increase in fluorescence intensity. The half-maximal inhibitory concentration (IC₅₀) of the test compound is determined by measuring the fluorescence at various concentrations of the compound.

Materials and Reagents

Reagent/Material	Supplier	Catalog No.
MDCKII-BCRP cells	(e.g., Corning)	Varies
MDCKII (Parental) cells	(e.g., Corning)	Varies
Dulbecco's Modified Eagle Medium (DMEM)	(e.g., Gibco)	Varies
Fetal Bovine Serum (FBS)	(e.g., Gibco)	Varies
Penicillin-Streptomycin	(e.g., Gibco)	Varies
Trypsin-EDTA	(e.g., Gibco)	Varies
Hoechst 33342 (fluorescent substrate)	(e.g., Thermo Fisher)	Varies
Tryprostatin A (positive control inhibitor)	(e.g., Sigma-Aldrich)	Varies
Test Compound	-	-
Hanks' Balanced Salt Solution (HBSS)	(e.g., Gibco)	Varies
96-well black, clear-bottom plates	(e.g., Corning)	Varies
Fluorescence microplate reader	-	-

Experimental Protocol

Cell Culture

- Culture MDCKII-BCRP and MDCKII parental cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture the cells every 2-3 days or when they reach 80-90% confluency.

BCRP Inhibition Assay

- Cell Seeding:
 - Harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
 - Seed the MDCKII-BCRP and MDCKII parental cells in a 96-well black, clear-bottom plate at a density of 5×10^4 cells/well.
 - Incubate the plate at 37°C and 5% CO₂ for 24-48 hours to allow the cells to form a monolayer.
- Compound Preparation:
 - Prepare a stock solution of **Tryprostatin A** in DMSO.
 - Prepare serial dilutions of **Tryprostatin A** and the test compound in HBSS to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
- Assay Procedure:
 - On the day of the assay, aspirate the culture medium from the wells.
 - Wash the cell monolayer twice with pre-warmed HBSS.
 - Add 100 µL of the diluted **Tryprostatin A**, test compound, or vehicle control (HBSS with DMSO) to the respective wells.
 - Pre-incubate the plate at 37°C for 30 minutes.

- Prepare the fluorescent substrate solution by diluting Hoechst 33342 in HBSS to a final concentration of 5 μ M.
- Add 100 μ L of the Hoechst 33342 solution to all wells.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Fluorescence Measurement:
 - After incubation, wash the cells three times with ice-cold HBSS to remove the extracellular fluorescent substrate.
 - Add 100 μ L of HBSS to each well.
 - Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at 350 nm and emission at 460 nm.

Data Analysis

- Background Subtraction: Subtract the average fluorescence intensity of the wells with MDCKII parental cells (lacking BCRP) from the fluorescence intensity of the wells with MDCKII-BCRP cells for each condition.

- Percentage Inhibition Calculation:

- The percentage of BCRP inhibition is calculated using the following formula:

where:

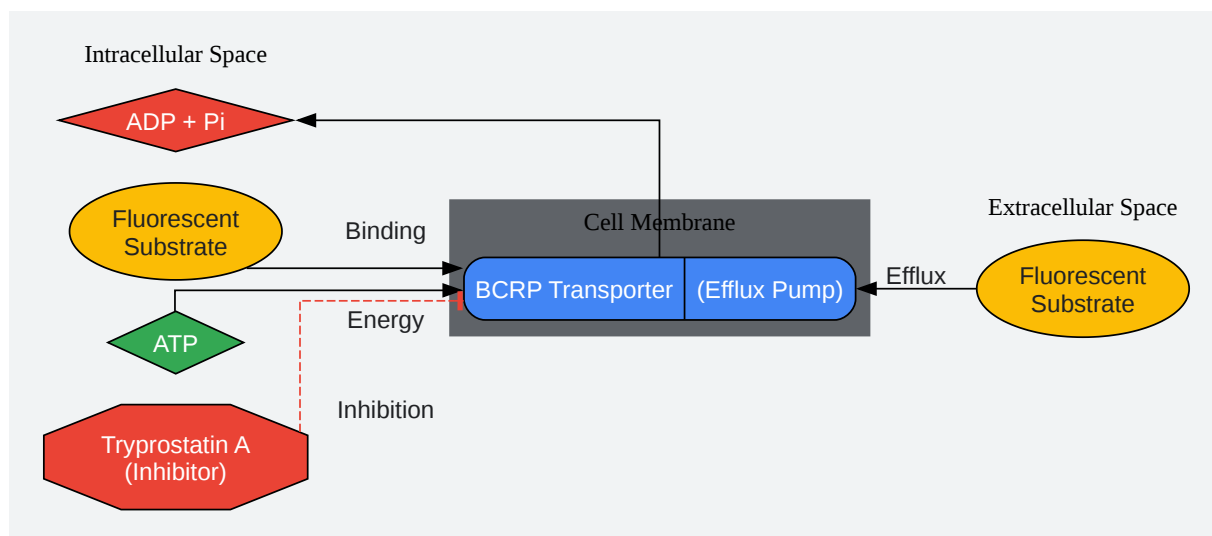
- Fluorescence_inhibitor is the fluorescence in the presence of the test compound or **Tryprostatin A**.
- Fluorescence_vehicle is the fluorescence of the vehicle control (0% inhibition).
- Fluorescence_max_inhibitor is the fluorescence in the presence of a saturating concentration of a potent BCRP inhibitor (e.g., a high concentration of **Tryprostatin A**) representing 100% inhibition.

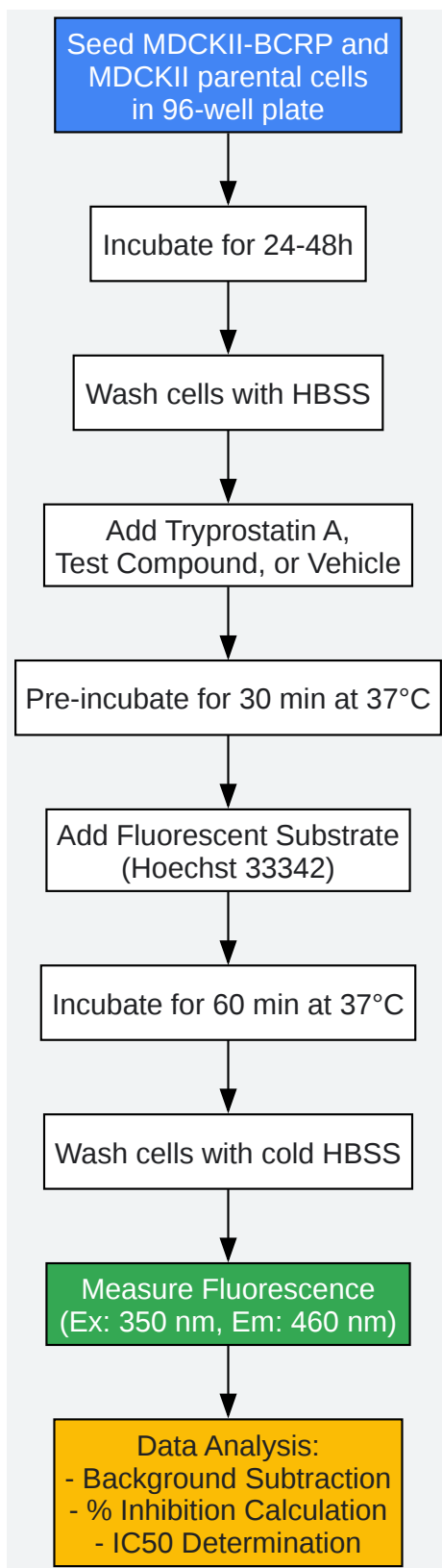
- IC50 Determination:
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[\[10\]](#)[\[11\]](#) This can be performed using software such as GraphPad Prism.[\[12\]](#)

Quantitative Data Summary

Parameter	Value
Cell Seeding Density	5 x 10 ⁴ cells/well
Fluorescent Substrate	Hoechst 33342
Substrate Concentration	5 µM
Positive Control	Tryprostatin A
Tryprostatin A Concentration Range	e.g., 0.1 - 100 µM
Pre-incubation Time	30 minutes
Incubation Time with Substrate	60 minutes
Plate Reader Settings	Excitation: 350 nm, Emission: 460 nm

Visualizations





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